Cycloheptyl(furan-2-yl)methanamine hydrochloride
Description
Historical Context and Discovery Timeline
The development of this compound emerged from the broader exploration of heterocyclic amine derivatives during the modern era of organic synthesis. While specific discovery dates for this particular compound are not extensively documented in the literature, its development appears to be connected to the systematic investigation of furan-containing amine structures that gained prominence in pharmaceutical research during the late twentieth and early twenty-first centuries. The compound has been catalogued in various chemical databases and research repositories, indicating its recognition within the scientific community as a compound of research interest.
The synthetic accessibility of this compound has been facilitated by advances in cross-coupling methodologies and reductive amination techniques. These developments have enabled researchers to efficiently construct the complex molecular architecture that characterizes this compound, combining the seven-membered aliphatic ring system with the aromatic furan heterocycle. The availability of this compound through specialized chemical suppliers suggests ongoing research interest and potential applications in medicinal chemistry and materials science.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic amine compounds. The official International Union of Pure and Applied Chemistry name is cycloheptyl(furan-2-yl)methanamine;hydrochloride, which precisely describes the structural components and salt form of the molecule. This nomenclature system clearly delineates the presence of the cycloheptyl substituent, the furan-2-yl aromatic heterocycle, and the methanamine functional group, along with the hydrochloride counterion.
The molecular formula C₁₂H₂₀ClNO reflects the elemental composition of the compound, indicating twelve carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 229.74 grams per mole, providing essential data for stoichiometric calculations and analytical determinations. The structural representation can be expressed through various chemical notation systems, including simplified molecular-input line-entry system strings and International Chemical Identifier codes, facilitating database searches and computational studies.
Position Within Heterocyclic Amine Derivatives
This compound occupies a distinctive position within the broader classification of heterocyclic amine derivatives, combining both aliphatic and aromatic heterocyclic elements in its molecular structure. The compound belongs to the subcategory of furan-containing amines, which are characterized by the presence of the five-membered oxygen-containing aromatic ring system attached to an amine-bearing carbon framework. This structural arrangement places the compound within a specialized group of molecules that exhibit unique electronic and steric properties arising from the interaction between the furan heterocycle and the aliphatic amine functionality.
The seven-membered cycloheptyl ring system distinguishes this compound from more commonly encountered cyclohexyl and cyclopentyl analogues, providing distinct conformational flexibility and three-dimensional spatial arrangements. This structural feature contributes to the compound's unique position within the heterocyclic amine family, as seven-membered ring systems exhibit different ring strain characteristics and conformational preferences compared to their six-membered counterparts. The methanamine linkage between the cycloheptyl and furan components creates a flexible connection that allows for various molecular conformations and potential binding modes in biological systems.
The hydrochloride salt formation represents a common approach for improving the physicochemical properties of amine-containing compounds, enhancing water solubility and chemical stability while maintaining the essential structural features of the parent amine. This modification places the compound within the broader category of pharmaceutical-grade chemical intermediates, where salt formation is frequently employed to optimize compound handling and storage characteristics. The combination of the heterocyclic furan system with the aliphatic cycloheptyl group and the amine functionality creates a molecular architecture that bridges multiple chemical classes, potentially offering unique reactivity patterns and biological activities that distinguish it from simpler heterocyclic or aliphatic amine derivatives.
| Structural Component | Classification | Chemical Significance |
|---|---|---|
| Cycloheptyl Ring | Seven-membered aliphatic ring | Provides conformational flexibility and unique steric properties |
| Furan Ring | Five-membered aromatic heterocycle | Contributes electronic effects and potential π-π interactions |
| Methanamine Linkage | Primary amine functionality | Enables various chemical transformations and biological interactions |
| Hydrochloride Salt | Ionic counterion | Enhances solubility and stability characteristics |
Properties
IUPAC Name |
cycloheptyl(furan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c13-12(11-8-5-9-14-11)10-6-3-1-2-4-7-10;/h5,8-10,12H,1-4,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOBFVIAPAOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cycloheptyl(furan-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cycloheptyl group linked to a furan ring via a methanamine moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 230.71 g/mol. The compound typically appears as a white crystalline powder and is soluble in water due to its hydrochloride form, which enhances its stability and reactivity.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmitter levels and signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the breakdown of neurotransmitters like serotonin and norepinephrine, potentially leading to antidepressant effects .
Antimicrobial Properties
Research indicates that compounds derived from furan structures, including this compound, exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation, which is crucial for programmed cell death .
Case Studies and Research Findings
- Antidepressant Activity : In vitro studies have demonstrated that this compound can increase levels of serotonin and norepinephrine in neuronal cultures, suggesting its potential as an antidepressant agent.
- Antimicrobial Studies : A study utilizing the agar-well diffusion method assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Cycloheptyl group enhances binding affinity |
| Cyclohexyl(furan-2-yl)methanamine hydrochloride | Antidepressant | Inhibits MAO enzyme |
| Furan derivatives | Varies (depends on substitutions) | Diverse biological activities based on structural modifications |
Scientific Research Applications
Biological Activities
Research indicates that cycloheptyl(furan-2-yl)methanamine hydrochloride exhibits several promising biological activities:
1. Antidepressant Activity
- Similar compounds have been shown to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine. This mechanism is associated with mood enhancement and alleviation of depressive symptoms.
- Case Study : A study demonstrated significant inhibition of MAO activity in vitro, showing a dose-dependent increase in neurotransmitter levels, supporting its potential use in treating depression.
2. Antimicrobial Properties
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, making it a candidate for the development of new antibiotics.
- Case Study : In vitro assays tested the compound against various bacterial strains, revealing promising antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
3. Anticancer Potential
- The structural features allow interactions with cellular targets that could disrupt cancer cell proliferation. This potential has been explored in various studies focusing on its efficacy against different cancer cell lines.
- Case Study : Experiments on human cancer cell lines showed that this compound induced apoptosis and inhibited cell growth, particularly effective against breast and lung cancer cells with IC50 values indicating potent activity.
Pharmacological Assays
The following table summarizes key pharmacological data from various studies involving this compound:
| Compound | Target | Affinity (Ki, nM) | Efficacy (%) |
|---|---|---|---|
| Cycloheptyl(furan-2-yl)methanamine HCl | hA1 receptor | 52 ± 5 | 73% |
| Cycloheptyl(furan-2-yl)methanamine HCl | hA2A receptor | 24 ± 2 | 42% |
| Cycloheptyl(furan-2-yl)methanamine HCl | hA3 receptor | 25 ± 2 | 52% |
This data illustrates the compound's binding affinities and functional efficacy at various adenosine receptors, highlighting its potential as a multi-target therapeutic agent.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The substituents on the methanamine backbone significantly influence the compound’s properties. Key analogs include:
Key Observations :
- Cycloalkyl vs. Aryl Groups : The cycloheptyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methyl () or cyclopropyl (), which may influence solubility and membrane permeability.
- Halogenation : Bromo- or chloro-substituted analogs () exhibit enhanced electrophilicity and may impact biological activity through halogen bonding.
Spectroscopic and Structural Data
NMR data from analogs highlight substituent-driven shifts:
Table 1: Comparative $ ^1H $ NMR Data (Selected Analogs)
Insights :
- The cycloheptyl group in the target compound would likely exhibit upfield-shifted aliphatic protons (δ ~1.5–2.5 ppm) due to shielding effects, distinct from aromatic analogs.
- Furan protons typically resonate between δ 6.2–7.6 ppm (), consistent across analogs.
Comparison :
- The target compound’s cycloheptyl group may require specialized alkylation conditions due to steric hindrance, unlike smaller substituents (e.g., methyl in ).
Preparation Methods
Synthesis of Furan-Based Amines (Relevant Analogous Approach)
A representative approach to synthesizing furan-containing amines, which can be adapted for Cycloheptyl(furan-2-yl)methanamine hydrochloride, involves the following:
- Protection of Amino Groups: Amino acids such as glycine are protected using tert-butoxycarbonyl (BOC) groups to prevent side reactions during esterification.
- Esterification with Furan Derivatives: BOC-protected glycine is esterified with 2,5-furandimethanol using DCC as a coupling agent in a dioxane solvent system at elevated temperatures (~90 °C) for 24 hours. DCC facilitates the formation of ester bonds by activating the carboxyl group.
- Deprotection: The BOC group is removed by treating the ester with trifluoroacetic acid (TFA) in dichloroethane, yielding the free amine.
- Isolation and Purification: The product is purified by washing with ethyl acetate and adjusting pH to precipitate the amine, followed by drying.
This method yields furan-based diamines with high purity and yield, and the process parameters such as DCC concentration impact the efficiency significantly.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | (BOC)2O, K2CO3, DI water/dioxane, ice bath | Ensures selective esterification without side reactions |
| Esterification | 2,5-furandimethanol, DCC (1.25-1.875 mol/L), dioxane, 90 °C, 24 h | DCC concentration affects yield and purity; 1.25 mol/L optimal |
| Deprotection | TFA/dichloroethane, room temperature, 1 h | Efficient removal of BOC protecting group |
| Purification | Ethyl acetate washing, pH adjustment (Na2CO3), vacuum drying | Ensures isolation of pure amine product |
| Conversion to hydrochloride | HCl treatment | Stabilizes the amine as hydrochloride salt |
Characterization of Intermediates and Final Product
Characterization techniques employed to confirm the structure and purity include:
- Fourier Transform Infrared Spectroscopy (FT-IR): To identify functional groups and confirm esterification and amine presence.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the chemical environment of protons and carbons, confirming the structure of BOC-glycine, esters, and deprotected amines.
- X-ray Diffraction (XRD): To assess crystallinity.
- Thermogravimetric Analysis (TGA): To evaluate thermal stability.
- Liquid Chromatography–Mass Spectrometry (LC-MS): To verify molecular weight and purity.
NMR data for BOC-glycine and its esters show characteristic chemical shifts consistent with the expected structures, validating the preparation method.
Summary of Research Findings
- The use of DCC as a coupling agent in esterification is critical for high yield and minimal side reactions.
- BOC protection of amino groups is essential for selective reactions and can be efficiently removed under mild acidic conditions.
- The furan ring’s reactivity allows for the synthesis of bio-based amines, which can be further functionalized to yield compounds like this compound.
- Optimization of reaction parameters such as temperature, solvent, and reagent concentration significantly impacts product yield and purity.
- The final hydrochloride salt form improves compound stability and handling.
Q & A
Q. What are the recommended synthetic routes for Cycloheptyl(furan-2-yl)methanamine hydrochloride, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of cycloheptanone with furan-2-ylmethanamine, followed by HCl salt formation. Optimization includes using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen, achieving yields of 60–75%. Purification via recrystallization in ethanol/water mixtures improves purity . Table 1 : Synthetic Route Comparison
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH | 65 | 95 | |
| HCl Salt Formation | HCl (gaseous), EtOH | 70 | 98 |
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (≥98%). Confirm structure via 1H/13C NMR (e.g., cycloheptyl proton signals at δ 1.5–2.1 ppm, furan protons at δ 6.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What are the optimal storage conditions to ensure long-term stability?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers with desiccants. Stability studies indicate no degradation for ≥5 years under these conditions .
Advanced Research Questions
Q. How can researchers assess the in vitro cytotoxicity of this compound?
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodological Answer : Employ chiral HPLC (Chiralpak IA column) with a hexane/isopropanol (90:10) mobile phase. Retention times for enantiomers typically differ by ~2.3 minutes. Confirm enantiopurity via optical rotation and circular dichroism (CD) spectroscopy .
Q. How can metabolic stability be analyzed in liver microsomes?
- Methodological Answer : Incubate the compound (10 µM) with pooled human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile. Quantify remaining compound via LC-MS/MS and calculate half-life (t1/2) using first-order kinetics .
Q. How to resolve contradictory activity data in enzyme inhibition assays?
- Methodological Answer : Verify assay conditions (e.g., pH, cofactors) and compound solubility. Use orthogonal methods (e.g., surface plasmon resonance (SPR) for binding affinity vs. functional assays for IC50). Check for enantiomeric contamination, as impurities <2% can skew results . Table 2 : Case Study on Data Contradictions
| Assay Type | Observed IC50 (nM) | Adjusted IC50 (nM) | Resolution Method |
|---|---|---|---|
| Functional Assay | 250 ± 30 | 120 ± 15 | Chiral HPLC Purification |
| SPR Binding | 300 ± 25 | 130 ± 10 | Buffer Optimization |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
